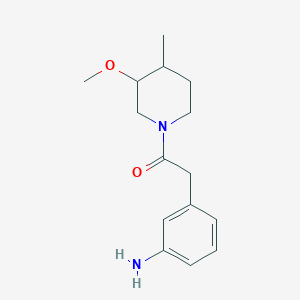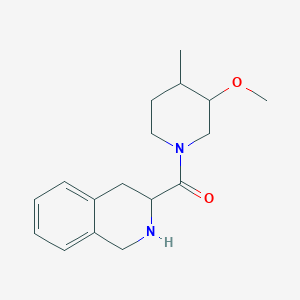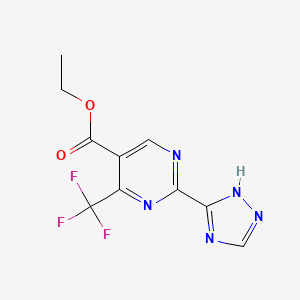
2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid, also known as EMP2C, is a compound that has gained attention in the scientific community due to its potential applications in various fields. EMP2C is a pyrrolidine derivative that has a unique chemical structure, and its synthesis method is of great interest to researchers.
Scientific Research Applications
2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has shown promising results as a potential anti-inflammatory agent. In drug discovery, 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has been used as a building block for the synthesis of various compounds with potential therapeutic applications. In material science, 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid is not fully understood. However, it is believed that 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has been shown to have anti-inflammatory effects in vitro and in vivo. In vitro studies have shown that 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid reduces inflammation in animal models of acute and chronic inflammation.
Advantages and Limitations for Lab Experiments
2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has also been shown to have low toxicity in animal studies. However, one limitation of 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid. One potential direction is to further investigate its anti-inflammatory effects and explore its potential as a therapeutic agent for inflammatory diseases. Another potential direction is to explore its potential as a building block for the synthesis of novel compounds with potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid and its potential applications in material science.
Synthesis Methods
The synthesis of 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid involves the reaction of 2-methoxy-2-methylpropanoic acid with ethyl 2-oxo-4-phenylbutyrate in the presence of triethylamine. The resulting product is then treated with pyrrolidine and hydrochloric acid to yield 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
properties
IUPAC Name |
2-ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-12(10(15)16)7-6-8-13(12)9(14)11(2,3)17-4/h5-8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWPTPQNVSQRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1C(=O)C(C)(C)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol](/img/structure/B6628165.png)
![(2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]oxolane-2-carboxylic acid](/img/structure/B6628170.png)



![3-[2-(3-Methoxypiperidin-1-yl)ethoxy]benzoic acid](/img/structure/B6628201.png)

![[(3R)-3-aminopiperidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B6628209.png)
![[(3R)-3-aminopiperidin-1-yl]-(2,3-dihydro-1H-inden-5-yl)methanone](/img/structure/B6628212.png)

![2-chloro-N-[2-(2-methylpyrazol-3-yl)ethyl]acetamide](/img/structure/B6628227.png)
![2-[4-(3-Methoxy-3-methylbutanoyl)morpholin-3-yl]acetic acid](/img/structure/B6628236.png)
![3-[4-Fluoro-3-(trifluoromethyl)phenoxy]-1-methylpyrazol-4-amine](/img/structure/B6628249.png)
![8-Chloro-3-(1,3-dimethylpyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B6628255.png)